molecular formula C15H20N4O2 B11837010 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine CAS No. 474304-18-2

1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine

Cat. No.: B11837010
CAS No.: 474304-18-2
M. Wt: 288.34 g/mol
InChI Key: VRUYEFQLMTVERU-UHFFFAOYSA-N
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Description

1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine (CAS 474304-18-2) is a chemical compound with the molecular formula C15H20N4O2 and a molecular weight of 288.34 g/mol . This research compound features a 6,7-dimethoxyisoquinoline core, a structural motif found in various biologically active molecules, linked to a guanidine group via a propyl chain. Guanidine-containing compounds are of significant interest in medicinal chemistry, and structural analogs of this compound have been investigated as potential antibacterial agents that target the bacterial cell division protein FtsZ, showing activity against strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) . Furthermore, other 6,7-dialkoxyisoquinoline derivatives have been studied in the context of central nervous system disorders, with applications as inhibitors of phosphodiesterase 10A (PDE10A) for research into psychiatric and neurodegenerative diseases . This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with care and refer to the Safety Data Sheet for proper handling instructions. Hazard Statements: H302-H315-H319-H335 .

Properties

CAS No.

474304-18-2

Molecular Formula

C15H20N4O2

Molecular Weight

288.34 g/mol

IUPAC Name

2-[3-(6,7-dimethoxyisoquinolin-1-yl)propyl]guanidine

InChI

InChI=1S/C15H20N4O2/c1-20-13-8-10-5-7-18-12(4-3-6-19-15(16)17)11(10)9-14(13)21-2/h5,7-9H,3-4,6H2,1-2H3,(H4,16,17,19)

InChI Key

VRUYEFQLMTVERU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN=C2CCCN=C(N)N)OC

Origin of Product

United States

Preparation Methods

Indanone-Based Cyclization

Starting with 5,6-dimethoxy-1-indanone, bromination at the 3-position yields 3-bromo-6,7-dimethoxyisoquinolin-1-one. This intermediate serves as a precursor for Suzuki-Miyaura cross-coupling reactions to introduce aryl groups at the 3-position. For example, coupling with [1,1′-biphenyl]-3-ylboronic acid produces 3-([1,1′-biphenyl]-3-yl)-6,7-dimethoxyisoquinolin-1-one.

Triflate Formation and Functionalization

The 3-hydroxy derivative of 6,7-dimethoxyisoquinoline is converted to its triflate using trifluoromethanesulfonic anhydride. This reactive intermediate undergoes Suzuki coupling with arylboronic acids (e.g., 3-(t-butyl)phenylboronic acid) to install substituents critical for subsequent alkylation steps.

Installation of the Propyl Linker

The propyl chain connecting the isoquinoline core to the guanidine group is introduced via alkylation or Mitsunobu reactions.

Bromomethyl Intermediate Formation

Bromination of 3-aryl-6,7-dimethoxyisoquinolines using N-bromosuccinimide (NBS) generates 1-bromomethyl derivatives. For instance, bromination of 3-([1,1′-biphenyl]-3-yl)-6,7-dimethoxyisoquinoline yields 1-bromomethyl-3-([1,1′-biphenyl]-3-yl)-6,7-dimethoxyisoquinoline.

Nucleophilic Substitution with Propanediamine

The bromomethyl intermediate reacts with 1,3-propanediamine in the presence of a base (e.g., potassium carbonate) to form the 1-(3-aminopropyl)-6,7-dimethoxyisoquinoline derivative. This step typically proceeds in anhydrous acetonitrile or dimethylformamide (DMF) at 60–80°C.

Guanidine Functionalization

The terminal amine of the propyl linker is converted to a guanidine group using protected guanidinylation reagents.

Boc-Protected Guanidine Formation

Reaction of 1-(3-aminopropyl)-6,7-dimethoxyisoquinoline with 1,3-di-tert-butoxycarbonyl-2-(trifluoromethylsulfonyl)guanidine introduces the protected guanidine moiety. This step is conducted in dichloromethane (DCM) with triethylamine as a base, yielding the N,N′-Boc-protated intermediate.

Deprotection with Trifluoroacetic Acid

Removal of the Boc groups is achieved using trifluoroacetic acid (TFA) in DCM, resulting in the free guanidine derivative. The reaction is typically quenched with cold diethyl ether to precipitate the product.

Optimization and Yield Data

StepReagents/ConditionsYieldSource
Isoquinoline core synthesis5,6-Dimethoxy-1-indanone, Br₂, AcOH68%
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O75–82%
Propyl linker installation1,3-Propanediamine, K₂CO₃, CH₃CN63%
Guanidinylation1,3-di-Boc-2-TfG, Et₃N, DCM58%
DeprotectionTFA, DCM, 0°C89%

Analytical Characterization

Critical spectroscopic data for intermediates and the final compound include:

  • 1H NMR (400 MHz, CDCl₃) : δ 7.82 (s, 1H, isoquinoline H-5), 6.95 (s, 1H, H-8), 4.10 (t, J = 6.8 Hz, 2H, CH₂N), 3.94 (s, 3H, OCH₃), 3.91 (s, 3H, OCH₃).

  • MS (ESI+) : m/z 289.2 [M+H]⁺.

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Competing N- vs. O-alkylation during propyl linker installation is minimized by using bulky bases (e.g., DBU) and polar aprotic solvents.

Guanidine Stability

The free guanidine group is prone to oxidation; thus, reactions are conducted under inert atmosphere, and final products are stored as hydrochloride salts.

Alternative Routes

Reductive Amination

An alternative pathway involves reductive amination of 6,7-dimethoxyisoquinoline-1-carbaldehyde with 3-guanidinopropylamine using NaBH₃CN. However, this method yields lower regioselectivity (<45%).

Solid-Phase Synthesis

Recent patents describe immobilized isoquinoline precursors on Wang resin, enabling guanidinylation via on-bead reactions. While scalable, this approach requires specialized equipment.

Industrial-Scale Considerations

For bulk production, continuous flow systems are employed for Suzuki coupling and guanidinylation steps, reducing reaction times from 24 h to 2–3 h. Catalyst recycling (e.g., Pd nanoparticles on magnetic substrates) lowers costs .

Scientific Research Applications

Chemical Properties and Structure

1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine has the following chemical characteristics:

  • CAS Number : 21384-05-4
  • Molecular Formula : C₁₅H₂₀N₄O₂
  • Molecular Weight : 288.34 g/mol

The compound features a dimethoxyisoquinoline moiety, which is known for its diverse biological activities, making it a candidate for further research into its pharmacological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In particular:

  • Antibacterial Activity : The compound has shown potent activity against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. For instance, derivatives of isoquinoline conjugates have demonstrated minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics like ampicillin .
  • Antifungal Activity : It also exhibits antifungal properties, outperforming traditional antifungal agents against certain fungal strains .

Antitumor Activity

In vivo studies have indicated that this compound possesses antitumor properties . It has been evaluated in xenograft models where it demonstrated significant inhibition of tumor growth compared to control groups. The specific mechanisms by which it exerts these effects are still under investigation but may involve modulation of cellular pathways related to cancer progression .

Case Studies

Several case studies have documented the applications of this compound in various experimental settings:

Study FocusFindingsReference
Antibacterial ActivityExhibited significant antibacterial effects against E. coli (MIC = 66 μM).
Antifungal ActivityDemonstrated superior antifungal activity compared to standard drugs.
Antitumor EfficacySignificant tumor growth inhibition in xenograft models.

Comparison with Similar Compounds

Structural Analogs with Isoquinoline Derivatives

Compounds sharing the 6,7-dimethoxyisoquinoline core but differing in substituents include:

  • 6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f): Features a carboxamide group and phenyl substitution.
  • 1-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (6g): Contains an acetyl group instead of guanidine, reducing hydrogen-bonding capacity. The phenyl substituent may enhance lipophilicity, affecting membrane permeability .

Key Insight : The target compound’s guanidine group distinguishes it from these analogs, likely improving solubility and target engagement compared to carboxamide or acetyl derivatives.

Guanidine-Containing Compounds with Propyl Linkers

Several compounds feature a propyl chain connecting a guanidine group to an aromatic system:

  • 1-(3-(4-Chlorophenoxy)propyl)guanidine: Has a chlorophenoxy group instead of isoquinoline. Its lower molecular weight (227.69 vs. 282.32) may improve diffusion rates .
  • 1-(3-((3R,6S,9aS)-3-(2-guanidinoethyl)-8-(naphthalen-2-yl)ethyl)-4,7-dioxohexahydro-2H,6H-pyrazino[2,1-b][1,3]thiazin-6-yl)propyl)guanidine (6b): A bicyclic peptidomimetic with dual guanidine groups. The complex structure (MW 588.73) may limit bioavailability compared to the simpler target compound .

Key Insight: The propyl linker is a common feature for spacing functional groups, but the target compound’s isoquinoline core provides a planar aromatic system absent in these analogs, which could influence binding specificity.

Compounds with Alternative Aromatic Systems

  • Tx 11 (1-(3,4-dichlorophenyl)-3-(9-oxo-4-propoxy-9H-thioxanthen-1-yl)guanidine): Incorporates a thioxanthenone ring, which is bulkier and more lipophilic than isoquinoline.

Key Insight : The target compound’s dimethoxy groups offer electron-donating effects, contrasting with Tx 11’s electron-withdrawing chlorine atoms, which may alter electronic interactions with targets.

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Features Reference
1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine C₁₄H₁₈N₄O₂ 282.32 6,7-Dimethoxyisoquinoline, propylguanidine -
6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) C₁₉H₂₁N₃O₃ 339.39 Carboxamide, phenyl substituent
1-(3-(4-Chlorophenoxy)propyl)guanidine C₁₀H₁₄ClN₃O 227.69 Chlorophenoxy, propylguanidine
Tx 11 C₂₃H₁₈Cl₂N₃O₂ 454.31 Thioxanthenone, dichlorophenylguanidine
Compound 6b C₂₇H₃₄N₈O₂S 588.73 Bicyclic peptidomimetic, dual guanidine

Research Findings and Implications

  • Synthetic Feasibility : Guanidine-containing compounds like 6b and Tx 11 are synthesized via multistep routes with high purity (>97%), suggesting that the target compound could be similarly accessible .
  • Bioactivity Clues : Guanidinylated chitosan derivatives exhibit antimicrobial activity due to guanidine’s resemblance to arginine in antimicrobial peptides . The target compound’s guanidine group may share this mechanism.
  • Structure-Activity Relationships: The 6,7-dimethoxy group on isoquinoline likely enhances π-stacking, while the propyl linker optimizes spacing for target engagement. Chlorine or phenyl substituents in analogs increase lipophilicity but may reduce solubility .

Biological Activity

1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine is a compound of interest due to its potential biological activities, particularly in antimicrobial and possibly anticancer applications. This article reviews the existing literature on its biological activity, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is categorized under organoheterocyclic compounds, specifically tetrahydroisoquinolines. Its IUPAC name is 2-[3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propyl]guanidine. The molecular structure features a guanidine group attached to a propyl chain that connects to a dimethoxy-substituted isoquinoline ring.

PropertyValue
Molecular Weight284.37 g/mol
SMILESCOC1=C(C=C2C(NCCC2=C1)CCCN=C(N)N)OC
InChIInChI=1S/C15H24N4O2/c1-20-13-8-10...

Antimicrobial Properties

Research indicates that derivatives of isoquinoline, including this compound, exhibit significant antibacterial activity. A study highlighted that certain guanidino derivatives showed effectiveness against resistant strains of Staphylococcus aureus and Enterococcus faecalis . The presence of a basic substituent at the 1-position was correlated with increased antibacterial activity, suggesting that the protonated form under physiological conditions enhances efficacy.

Case Study: Antibacterial Activity
In a comparative study of various isoquinoline derivatives:

  • Compound 10a (related to this compound) demonstrated activity against both sensitive and resistant strains.
  • Compounds with less basic substituents showed diminished activity, reinforcing the importance of the guanidine moiety .

Anticancer Potential

The guanidine-containing compounds have also been studied for their anticancer properties. A recent evaluation of novel guanidino sugars indicated some derivatives exhibited moderate antiproliferative effects against cancer cell lines such as K562 and MCF-7 . The structure of these compounds suggests potential for further development as anticancer agents.

Table: Antiproliferative Activity of Guanidino Derivatives

CompoundCell LineGI50 (µM)
Guanidinomethyltriazole derivativeK56247.5
Guanidinomethyltriazole derivativeMCF-741.68
3-O-dodecyl guanidineK56231.02
3-O-dodecyl guanidineMCF-726.89

The antimicrobial mechanisms of guanidine-containing compounds are believed to involve disruption of bacterial cell membranes and interference with essential cellular processes. Specifically, these compounds may target lipoteichoic acid in Gram-positive bacteria, leading to increased membrane permeability and cell lysis .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • The guanidine moiety is crucial for biological activity; modifications can significantly alter potency.
  • Dimethoxy substitutions on the isoquinoline ring enhance solubility and bioavailability.

Research has shown that the basicity of the guanidine group correlates with increased antibacterial potency, emphasizing the role of protonation in enhancing interactions with bacterial targets .

Q & A

Q. Basic

  • Enzyme inhibition assays : Measure IC50_{50} against target enzymes (e.g., kinases).
  • Cell viability assays : Use MTT or resazurin to assess cytotoxicity.
  • Receptor binding assays : Employ 3H^3 \text{H}-labeled ligands for affinity quantification .

How can computational modeling predict interactions between this compound and target receptors?

Advanced
Molecular dynamics (MD) simulations and density functional theory (DFT) analyze binding modes. For example, docking studies on bis-guanidine ligands reveal hydrogen bonding with catalytic residues (e.g., Asp/Glu in metalloenzymes), while MD simulations assess stability of ligand-receptor complexes .

What challenges arise in scaling up synthesis while maintaining stereochemical integrity?

Advanced
Scaling multi-step syntheses risks racemization at chiral centers (e.g., during reductive amination). Mitigation strategies:

  • Use enantiomerically pure starting materials.
  • Optimize reaction conditions (e.g., low temperature for LiAlH4_4-mediated reductions).
  • Monitor stereochemistry via chiral HPLC .

How should researchers handle and store this compound to ensure stability?

Basic
Store in airtight containers under inert gas (N2_2) at −20°C. Avoid exposure to moisture, light, and oxidizing agents. For handling, use PPE (gloves, goggles) and work in a fume hood to prevent inhalation .

What methodologies assess pharmacokinetic properties like bioavailability?

Q. Advanced

  • Plasma stability assays : Incubate compound with plasma (37°C) and quantify degradation via LC-MS.
  • Caco-2 permeability assays : Predict intestinal absorption.
  • Microsomal incubation : Identify metabolic pathways (e.g., CYP450-mediated oxidation) .

How do structural modifications (e.g., methoxy position) on the isoquinoline moiety affect activity?

Advanced
Methoxy groups at C6/C7 enhance lipophilicity and π-stacking with aromatic receptor residues. Removing methoxy groups reduces binding affinity by ~50% in related quinazoline derivatives. Positional isomers (e.g., 5,8-dimethoxy) may alter selectivity for receptor subtypes .

Notes

  • References : Ensure citations align with methodological rigor and peer-reviewed sources.
  • Data Contradictions : Highlighted in Q4 and Q10 require cross-validation with structural analogs.
  • Advanced Questions : Focus on mechanistic insights, experimental troubleshooting, and predictive modeling.

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